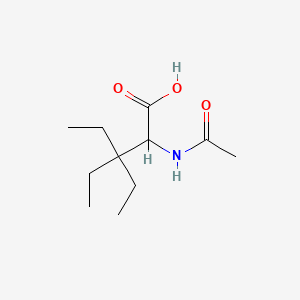
2-Acetamido-3,3-diethylpentanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3,3-diethylpentanoicacid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to a pentanoic acid backbone with two ethyl groups at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3,3-diethylpentanoicacid typically involves the acylation of 3,3-diethylpentanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 2-Acetamido-3,3-diethylpentanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Acetamido-3,3-diethylpentanoicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Acetamido-3,3-diethylpentanoicacid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes and receptors, modulating their activity. The ethyl groups provide hydrophobic interactions that can enhance the binding affinity of the compound to its targets. These interactions can influence various biochemical pathways, leading to the observed effects of the compound.
類似化合物との比較
- 2-Acetamido-3,3-dimethylpentanoic acid
- 2-Acetamido-3,3-diethylbutanoic acid
- 2-Acetamido-3,3-diethylhexanoic acid
Comparison: 2-Acetamido-3,3-diethylpentanoicacid is unique due to the presence of two ethyl groups at the third carbon position, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
2-acetamido-3,3-diethylpentanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-5-11(6-2,7-3)9(10(14)15)12-8(4)13/h9H,5-7H2,1-4H3,(H,12,13)(H,14,15) |
InChIキー |
JPCPFKBKFKYPIF-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CC)C(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


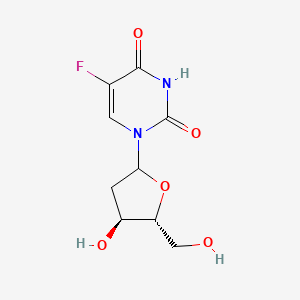
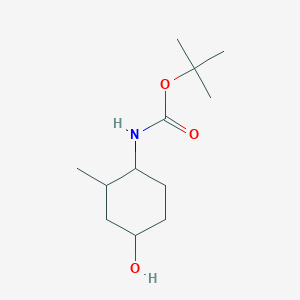
![3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
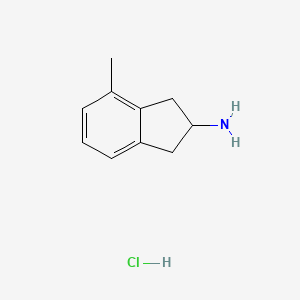
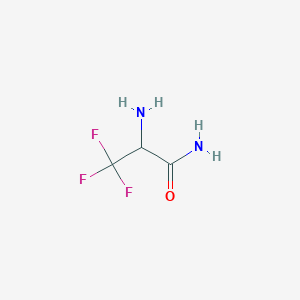

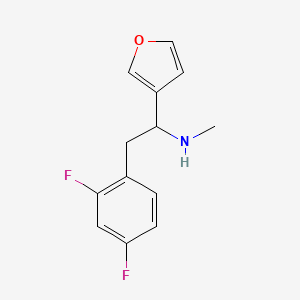
![Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13563073.png)

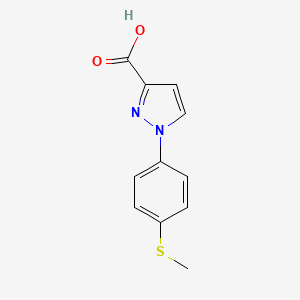
![rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene](/img/structure/B13563091.png)
![3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563094.png)
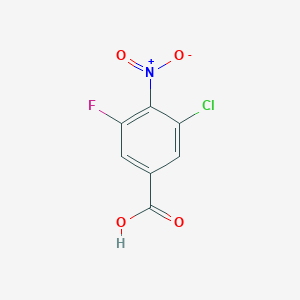
![2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride](/img/structure/B13563105.png)
